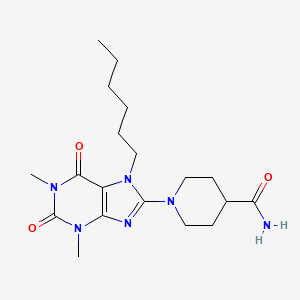

1-(7-HEXYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE

CAS No.:

Cat. No.: VC7063735

Molecular Formula: C19H30N6O3

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H30N6O3 |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | 1-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H30N6O3/c1-4-5-6-7-10-25-14-16(22(2)19(28)23(3)17(14)27)21-18(25)24-11-8-13(9-12-24)15(20)26/h13H,4-12H2,1-3H3,(H2,20,26) |

| Standard InChI Key | PCSDRXRQDTYXSG-UHFFFAOYSA-N |

| SMILES | CCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |

| Canonical SMILES | CCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |

Introduction

1-(7-Hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide is a complex organic compound that combines a purine base with a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and structural features that could interact with biological macromolecules.

Synthesis and Chemical Behavior

The synthesis of such compounds typically involves multiple steps, including the formation of the purine base, attachment of the hexyl chain, and coupling with the piperidine ring. Each step requires careful control of reaction conditions to optimize yield and purity.

| Step | Reaction Conditions | Purpose |

|---|---|---|

| 1. Purine Base Formation | High temperature, specific catalysts | Form the core purine structure |

| 2. Hexyl Chain Attachment | Alkylation reactions under basic conditions | Introduce the hydrophobic hexyl chain |

| 3. Piperidine Coupling | Amide formation using coupling reagents | Link the purine to the piperidine ring |

Potential Biological Activities

While specific biological activities of 1-(7-Hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide are not detailed in the search results, compounds with similar structures often exhibit potential in areas such as:

-

Pharmacological Applications: Due to their ability to interact with proteins and nucleic acids, these compounds may have roles in drug development.

-

Biological Interactions: The presence of both hydrophobic and hydrophilic regions allows for diverse interactions with biological molecules.

Related Compounds and Comparison

Related compounds, such as 1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide, have molecular weights around 438.5 g/mol and feature similar structural motifs . These compounds are used in research for their bioactive properties.

| Compound | Molecular Weight (g/mol) | Structural Features |

|---|---|---|

| 1-(7-Hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide | Not specified | Purine linked to piperidine |

| 1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide | 438.5 | Purine linked to piperidine with phenylpropyl chain |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume